3-iodo-N,4-dimethylbenzene-1-sulfonamide
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Overview
Description
3-iodo-N,4-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10INO2S and a molecular weight of 311.14 g/mol. It is characterized by the presence of an iodine atom, a sulfonamide group, and two methyl groups attached to a benzene ring. This compound is primarily used in research settings and is not intended for human or veterinary use.
Preparation Methods
Several methods have been used to synthesize 3-iodo-N,4-dimethylbenzene-1-sulfonamide. One of the most common methods involves the reaction of 3-iodoaniline with p-toluenesulfonyl chloride in the presence of a base. Another method involves the reaction of 3-iodoaniline with p-toluenesulfonyl isocyanate in the presence of a base. The yield of the compound using these methods ranges from 40-60%.
Chemical Reactions Analysis
3-iodo-N,4-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include bases, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and product.
Scientific Research Applications
3-iodo-N,4-dimethylbenzene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-iodo-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The iodine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
3-iodo-N,4-dimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
4-iodo-N,N-dimethylbenzenesulfonamide: This compound has a similar structure but with different substitution patterns on the benzene ring.
3-iodo-N-methylbenzenesulfonamide: This compound lacks one of the methyl groups present in this compound.
4-iodo-N-methylbenzenesulfonamide: This compound has the iodine atom and the sulfonamide group in different positions on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
3-iodo-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO2S/c1-6-3-4-7(5-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLVSPQZHRIBQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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